7-Bromo-1-tetralone is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. The interest in tetralone derivatives stems from their potential applications in medicinal chemistry and materials science. The ability to synthesize these compounds efficiently and to understand their biological activities is of great importance for advancing research and development in these fields.
In the field of medicinal chemistry, 7-methoxy-1-tetralone (a derivative of 7-bromo-1-tetralone) has been studied for its anti-tumor effects, particularly in the context of hepatocellular carcinoma (HCC). The compound has been shown to significantly suppress cell proliferation and migration in HCC cells. It induces apoptosis in these cells, as evidenced by flow cytometry. The molecular mechanism underlying these effects involves the downregulation of several key proteins, including c-Met, phosphorylated AKT (p-AKT), NF-κB, and matrix metallopeptidases (MMP2 and MMP9). These proteins are associated with cell proliferation, survival, and migration, indicating that 7-methoxy-1-tetralone may exert its anti-tumor effects by modulating these pathways2.
The pharmacological applications of 7-bromo-1-tetralone derivatives are closely related to their medicinal chemistry applications. The ability of these compounds to modulate key signaling pathways in cancer cells suggests potential use as therapeutic agents. The study involving 7-methoxy-1-tetralone demonstrated not only in vitro effects but also in vivo efficacy in suppressing tumor growth in a mouse model of HCC. Importantly, the treatment did not adversely affect the body weight or organ indices of the liver and spleen, suggesting a favorable safety profile2.
The research on 7-methoxy-1-tetralone provides a relevant case study for the application of 7-bromo-1-tetralone derivatives in cancer treatment. The in vivo study using BALB/c nude mice implanted with HepG2 cells showed that treatment with this compound led to a significant reduction in tumor size. Immunohistochemical analysis of the tumor tissues further confirmed the suppression of protein expression levels of NF-κB, MMP9, MMP2, and p-AKT, corroborating the proposed mechanism of action2.
The synthesis of 7-Bromo-1-tetralone can be achieved through several methods, with one prominent approach involving the use of phosphorus pentoxide as a dehydrating agent in toluene. The reaction typically occurs under the following conditions:
In this method, the ratio of starting materials and phosphorus pentoxide is critical; a ratio of 1:3 has been found to optimize yield. Adjustments to temperature and reaction time can significantly influence the product yield and purity .
Additional synthetic routes have been explored, including one-pot strategies that utilize ammonium bromide and Oxone for bromination reactions, which can lead to various substituted tetralones . These methods highlight the versatility and adaptability required in synthesizing halogenated compounds.
The molecular structure of 7-Bromo-1-tetralone features a bicyclic framework characteristic of tetralones. The structure can be represented using various chemical notations:
The compound consists of a naphthalene moiety with a carbonyl group (ketone) at position one and a bromine substituent at position seven. This configuration contributes to its chemical reactivity and potential applications in further synthetic transformations .
7-Bromo-1-tetralone participates in various chemical reactions typical for ketones and bromoalkenes. Key reactions include:
These reactions are fundamental in organic synthesis, allowing for the construction of diverse chemical architectures from simple precursors .
The mechanism of action for 7-Bromo-1-tetralone primarily revolves around its reactivity as a ketone and a bromo-substituted compound. In nucleophilic addition reactions, the carbonyl carbon becomes electrophilic, attracting nucleophiles. This process typically involves:
This mechanism highlights how structural features influence reactivity patterns in organic compounds .
The physical and chemical properties of 7-Bromo-1-tetralone are crucial for its application in laboratory settings:
These properties are essential for handling and storage considerations in laboratory environments .
7-Bromo-1-tetralone finds applications across various scientific domains:
These applications underscore its significance in both academic research and industrial settings .
The systematic IUPAC name for this compound is 7-bromo-3,4-dihydronaphthalen-1(2H)-one, reflecting the bromine substitution at the 7-position of the partially saturated naphthalene-derived ring system and the ketone functionality at the 1-position. Common synonyms include:
The term "tetralone" originates from "tetrahydronaphthalone," historically denoting partially reduced naphthalenones. The consistent use of "1-tetralone" specifies the ketone at the aliphatic ring’s 1-position, distinguishing it from isomeric forms [5] [8].
The compound has the molecular formula C₁₀H₉BrO, confirmed by multiple analytical sources [1] [2] [5]. Its molecular weight is 225.08 g/mol, calculated as follows:
Table 1: Fundamental Physicochemical Properties of 7-Bromo-1-tetralone
Property | Value | Reference |
---|---|---|
CAS Registry Number | 32281-97-3 | [2] [5] |
Molecular Formula | C₁₀H₉BrO | [1] [8] |
Molecular Weight | 225.08 g/mol | [2] [8] |
Melting Point | 74–80 °C | [2] [5] [8] |
Boiling Point | 157 °C (8 mmHg) | [2] [8] |
Density | 1.511 ± 0.06 g/cm³ | [2] |
UV-Vis λmax (EtOH) | 305 nm | [2] [8] |
Critical distinction exists between 7-bromo-1-tetralone and isomers like 7-bromo-2-tetralone:
7-Bromo-1-tetralone emerged as a synthetic target in the mid-20th century amid investigations into tetralin-based pharmaceuticals and dyestuffs. Early routes relied on Friedel-Crafts acylation of 4-bromophenylbutyric acid precursors, employing harsh dehydrating agents like polyphosphoric acid (PPA) or aluminum chloride. These methods suffered from moderate yields (60–70%) and regioselectivity issues [4].
A pivotal advancement occurred with the adoption of intramolecular cyclization using phosphorus pentoxide (P₂O₅) in refluxing toluene, reported in a 2017 patent (CN107141202). This method achieved yields exceeding 95% by optimizing:
Table 2: Evolution of Key Synthetic Methods for 7-Bromo-1-tetralone
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Friedel-Crafts Acylation (Classical) | PPA, 120–140 °C, 4–6 h | 60–70% | Low regioselectivity; side products |
Catalytic Cyclization | AlCl₃, CH₂Cl₂, reflux, 3 h | 75% | Higher cost; sensitivity to moisture |
P₂O₅-Mediated Cyclization (Modern) | Toluene, 110 °C, 2 h | >95% | High yield; operational simplicity |
Contemporary synthesis leverages catalytic systems and greener solvents, aligning with sustainable chemistry principles while maintaining high efficiency [4].
Pharmaceutical Intermediate
7-Bromo-1-tetralone is indispensable for synthesizing neurologically active compounds. Key applications include:
Organic Synthesis Building Block
Material Science Applications
Table 3: Key Applications and Derivative Classes of 7-Bromo-1-tetralone
Application Domain | Derivative/Reaction | Target Compounds |
---|---|---|
Neurological Agents | Suzuki coupling → reductive amination | Dopamine D₂ receptor agonists |
Anticancer Scaffolds | Knoevenagel condensation | Tetracyclic topoisomerase inhibitors |
Functional Polymers | Copolymerization with diols | High-temperature-resistant polyketones |
Asymmetric Catalysis | Chiral reduction | Ligands for enantioselective synthesis |
This compound’s versatility ensures ongoing relevance in developing novel therapeutics and advanced materials [4] [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1